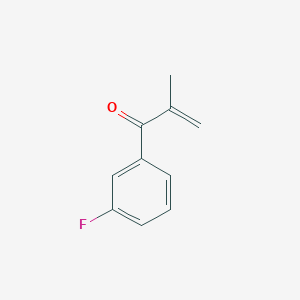
1-(Cyclopropylsulfonyl)pyrazole-3-boronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopropylsulfonyl)pyrazole-3-boronic Acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a cyclopropylsulfonyl group attached to a pyrazole ring, which is further functionalized with a boronic acid moiety. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
The synthesis of 1-(Cyclopropylsulfonyl)pyrazole-3-boronic Acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor to form the pyrazole ring, followed by the introduction of the cyclopropylsulfonyl group. The final step involves the incorporation of the boronic acid functionality. The reaction conditions for each step can vary, but they often involve the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity of the final product .
Industrial production methods for this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
1-(Cyclopropylsulfonyl)pyrazole-3-boronic Acid is known to undergo a variety of chemical reactions, making it a versatile reagent in organic synthesis. Some of the key reactions include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid moiety with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfonyl derivatives or reduction to yield cyclopropyl-substituted pyrazoles.
Substitution Reactions:
Applications De Recherche Scientifique
1-(Cyclopropylsulfonyl)pyrazole-3-boronic Acid has found numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the notable applications include:
Medicinal Chemistry: The compound is used as a building block in the synthesis of biologically active molecules, including potential drug candidates for the treatment of various diseases.
Materials Science: It is employed in the development of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical transformations.
Biological Research: The compound is used in the study of enzyme inhibitors and other biologically relevant molecules, providing insights into their mechanisms of action and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-(Cyclopropylsulfonyl)pyrazole-3-boronic Acid is largely dependent on its ability to interact with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and other biological processes. The cyclopropylsulfonyl group can also influence the compound’s reactivity and binding affinity, contributing to its overall mechanism of action .
Comparaison Avec Des Composés Similaires
1-(Cyclopropylsulfonyl)pyrazole-3-boronic Acid can be compared with other boronic acid derivatives and pyrazole-based compounds. Some similar compounds include:
Phenylboronic Acid: A widely used boronic acid derivative in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Pyrazole-4-boronic Acid: Another pyrazole-based boronic acid with similar reactivity but different structural features.
Cyclopropylsulfonylbenzene: A compound with a similar cyclopropylsulfonyl group but lacking the pyrazole and boronic acid functionalities.
The uniqueness of this compound lies in its combination of the cyclopropylsulfonyl group, pyrazole ring, and boronic acid moiety, which imparts distinct reactivity and versatility in various chemical transformations .
Propriétés
Formule moléculaire |
C6H9BN2O4S |
|---|---|
Poids moléculaire |
216.03 g/mol |
Nom IUPAC |
(1-cyclopropylsulfonylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C6H9BN2O4S/c10-7(11)6-3-4-9(8-6)14(12,13)5-1-2-5/h3-5,10-11H,1-2H2 |
Clé InChI |
FNGMDXUCYYGPMK-UHFFFAOYSA-N |
SMILES canonique |
B(C1=NN(C=C1)S(=O)(=O)C2CC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,3R,4S,5R)-3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B13706568.png)
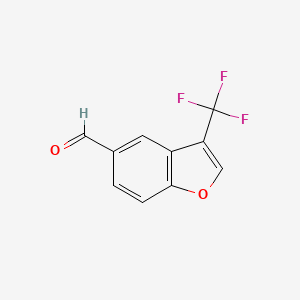

![2,2-Difluoronaphtho[2,3-d][1,3]dioxole](/img/structure/B13706581.png)


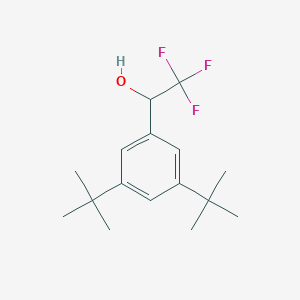
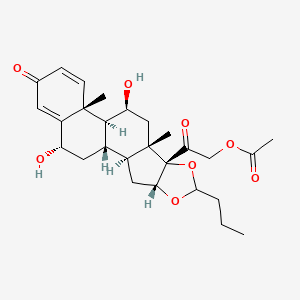
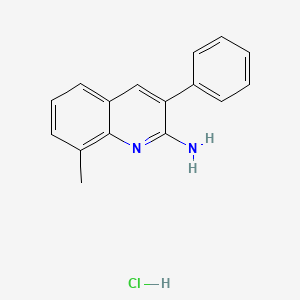
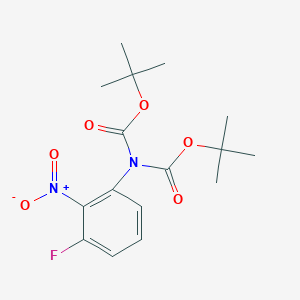
![1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13706632.png)


